molecular formula C8H10N4O3 B1488252 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate CAS No. 1260814-09-2

5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate

Cat. No. B1488252
CAS RN: 1260814-09-2
M. Wt: 210.19 g/mol
InChI Key: LYBGJUVMISYDJS-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid is a compound with the molecular formula C8H8N4O2 . It is stored in a dry environment at 2-8°C . This compound has been used in the synthesis of various diheterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes . Another method involves the reaction of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring . The InChI code for this compound is 1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1H2,2H3,(H,13,14)(H,9,10,11) .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 . It can also be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.18 . It is a solid substance that is stored in a dry environment at 2-8°C .

Safety and Hazards

This compound is associated with certain hazards. It has been classified under GHS07 and has the signal word “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Future Directions

The future directions of research on this compound could involve the synthesis of novel diheterocyclic compounds based on the use of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine as the starting material . These linked diheterocyclic compounds might display interesting biological activity .

properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.H2O/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14;/h3H,1-2H3,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBGJUVMISYDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate
Reactant of Route 2
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate
Reactant of Route 3
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate
Reactant of Route 4
Reactant of Route 4
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate
Reactant of Route 5
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate
Reactant of Route 6
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate

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